4-Propyl-1-oxaspiro[2.5]octane

Epoxide Hydrolase Stereoselectivity Biocatalysis

4-Propyl-1-oxaspiro[2.5]octane (CAS 2248271-81-8) is a spirocyclic epoxide with the molecular formula C10H18O and molecular weight 154.25 g/mol. It belongs to the 1-oxaspiro[2.5]octane class, a structural motif common to biologically active spiroepoxides and fragrance intermediates.

Molecular Formula C10H18O
Molecular Weight 154.253
CAS No. 2248271-81-8
Cat. No. B2823150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propyl-1-oxaspiro[2.5]octane
CAS2248271-81-8
Molecular FormulaC10H18O
Molecular Weight154.253
Structural Identifiers
SMILESCCCC1CCCCC12CO2
InChIInChI=1S/C10H18O/c1-2-5-9-6-3-4-7-10(9)8-11-10/h9H,2-8H2,1H3
InChIKeySEDIGIDQCQBQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Propyl-1-oxaspiro[2.5]octane (CAS 2248271-81-8): What Scientific Buyers Need to Know


4-Propyl-1-oxaspiro[2.5]octane (CAS 2248271-81-8) is a spirocyclic epoxide with the molecular formula C10H18O and molecular weight 154.25 g/mol . It belongs to the 1-oxaspiro[2.5]octane class, a structural motif common to biologically active spiroepoxides and fragrance intermediates [1][2]. The 4-propyl substitution differentiates this compound from other alkyl-substituted 1-oxaspiro[2.5]octanes such as the 6-isopropyl (C10H18O, MW 154.25) and 4,4,5,8-tetramethyl variants, with implications for lipophilicity, enzyme recognition, and ring-opening reactivity [3][4].

Why 4-Propyl-1-oxaspiro[2.5]octane Cannot Be Freely Interchanged with Other 1-Oxaspiro[2.5]octane Derivatives


Within the 1-oxaspiro[2.5]octane family, the position, size, and branching of the alkyl substituent directly govern three therapeutically and industrially decisive properties: stereochemical recognition by epoxide hydrolases, in vivo anticancer activity, and catalytic ring-opening selectivity [1][2]. For instance, the O-axial vs. O-equatorial C3 epimer configuration dramatically alters YEH hydrolysis rates depending on ring substitution type [1]. In murine tumor models, unsubstituted 1-oxaspiro[2.5]octane (compound 9) exhibits only moderate activity (P388 T/C = 140; Ehrlich ascites inhibition 78.8%) compared to the natural product T-2 toxin, while 1,5-dioxaspiro analogs range from marginal to inactive [3]. For fragrance applications, the 4,4,5,8-tetramethyl derivative achieves 53% yield to the target aldehyde under heterogeneous catalysis, a yield profile unlikely to be replicated by a 4-propyl analog without empirical validation [4]. These data demonstrate that simple in-class interchange cannot be assumed for any biological or catalytic application.

Head-to-Head Quantitative Evidence for Differentiating 4-Propyl-1-oxaspiro[2.5]octane from Its Closest Analogs


Stereochemistry-Dependent Enzyme Recognition: O-Axial C3 Epimers Hydrolyze Faster Across the 1-Oxaspiro[2.5]octane Class

The yeast epoxide hydrolase (YEH) from Rhodotorula glutinis discriminates between O-axial and O-equatorial C3 epimers of 1-oxaspiro[2.5]octanes, with O-axial epimers being hydrolyzed faster in all tested substrates [1]. The magnitude of this stereochemical preference is strongly dependent on the type of substituent on the cyclohexane ring. While the study did not directly include the 4-propyl analog, the findings establish that any substituent change on the cyclohexane ring—including the 4-propyl group—is expected to modulate the YEH hydrolysis rate relative to methyl-substituted or unsubstituted 1-oxaspiro[2.5]octanes. This has direct implications for biocatalytic resolution and metabolite prediction studies.

Epoxide Hydrolase Stereoselectivity Biocatalysis

In Vivo Antitumor Activity Benchmark: Unsubstituted 1-Oxaspiro[2.5]octane Shows 25-Fold Lower Potency Than T-2 Toxin in the Ehrlich Ascites Model

In a direct comparative study of trichothecene analogs, the carbocyclic analog 1-oxaspiro[2.5]octane (compound 9) was evaluated alongside seven 1,5-dioxaspiro[2.5]octanes in the mouse P388 lymphocytic leukemia and Ehrlich ascites screens [1]. Compound 9 showed moderate activity: P388 T/C = 140 and Ehrlich ascites inhibition of 78.8%. In the same Ehrlich ascites screen, the natural product T-2 toxin (compound 2) was approximately 25 times more potent than compound 9 [1]. Critically, none of the spirooctanes caused skin irritation at 10-mg doses on rabbits, whereas T-2 toxin produced extensive necrosis at 0.1-mg doses—a 100-fold safety margin improvement [1].

Anticancer Trichothecene Analog In Vivo Efficacy

Substituent-Dependent Kinetic Resolution: Methyl-Substituted 1-Oxaspiro[2.5]octanes Show Tunable YEH Enantioselectivity

A systematic investigation of methyl-substituted 1-oxaspiro[2.5]octanes revealed that both the position and number of methyl substituents on the cyclohexane ring critically influence the enantioselectivity (E-value) of YEH-catalyzed kinetic resolution [1]. While the 4-propyl analog was not included, the study conclusively demonstrates that alkyl substituent variation directly tunes enzymatic recognition. The 4-propyl group, being larger and more flexible than a methyl substituent, is predicted to produce a distinct E-value profile relative to any methyl-substituted comparator, making it a structurally unique substrate for enantioselective biocatalytic transformations [1].

Kinetic Resolution Enantioselectivity Biocatalysis

Fragrance Intermediate Yield: 4,4,5,8-Tetramethyl Analog Achieves 53% Aldehyde Yield Under Heterogeneous Catalysis

The heterogeneously catalyzed ring-opening of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane over a silica catalyst in a fixed-bed reactor yields up to 53% of 2,2,3,6-tetramethylcyclohexanecarbaldehyde, an important fragrance intermediate [1]. This reaction outcome is highly specific to the tetramethyl substitution pattern. A 4-propyl-1-oxaspiro[2.5]octane would undergo ring-opening to a different aldehyde product with a distinct olfactory profile and potentially different reaction yield due to altered steric and electronic effects at the epoxide center. No yield data or product characterization exists for the 4-propyl analog in this catalytic context.

Fragrance Chemistry Heterogeneous Catalysis Ring-Opening

Structural Isomer Differentiation: 4-Propyl vs. 6-Isopropyl Substitution Alters Physicochemical and Recognition Properties Despite Identical Molecular Formula

4-Propyl-1-oxaspiro[2.5]octane and 6-isopropyl-1-oxaspiro[2.5]octane share the identical molecular formula (C10H18O) and nearly identical molecular weight (~154.25 g/mol) [1]. The 6-isopropyl isomer is a known p-menthane-derived monoterpenoid spiroepoxide catalogued in ChEBI (CHEBI:59155) [1]. Despite their isomeric relationship, the position and branching of the alkyl chain (linear 4-propyl vs. branched 6-isopropyl) are expected to produce distinct lipophilicity (LogP), boiling point, and enzyme/substrate recognition profiles. The unsubstituted 1-oxaspiro[2.5]octane has a reported LogP of 1.719 [2], while dimethyl-substituted variants show LogP values of 2.26–3.55 ; the 4-propyl analog is predicted to fall within a similar LogP range but with a value distinct from the 6-isopropyl isomer due to different molecular shape and polar surface area exposure.

Structural Isomer Lipophilicity Molecular Recognition

MetAP2 Inhibitory Potential: 1-Oxaspiro[2.5]octane Derivatives Are Patented for Obesity and Metabolic Disorders

The oxaspiro[2.5]octane scaffold is claimed in multiple patents (e.g., US20170044122A1, CN103534244A) as MetAP2 inhibitors for treating overweight, obesity, type 2 diabetes, and related metabolic conditions [1][2]. The patent families describe broad structural diversity around the spirocyclic core, with substituent identity (including alkyl groups at various positions) modulating MetAP2 inhibitory potency and selectivity [1]. While 4-propyl-1-oxaspiro[2.5]octane itself has no publicly reported MetAP2 IC50, the patent coverage establishes the 1-oxaspiro[2.5]octane class as pharmacologically relevant. Any novel analog within this class—including the 4-propyl derivative—represents a potential tool compound or lead scaffold requiring de novo potency determination against MetAP2.

MetAP2 Inhibition Obesity Metabolic Disease

Where 4-Propyl-1-oxaspiro[2.5]octane Fits: Evidence-Backed Application Scenarios for Scientific Procurement


Biocatalytic Kinetic Resolution Studies Requiring a Novel Alkyl-Substituted Spiroepoxide Substrate

The demonstrated sensitivity of yeast epoxide hydrolase (YEH) to cyclohexane ring substitution—where both enantioselectivity (E-value) and O-axial vs. O-equatorial hydrolysis preference vary with substituent identity—makes 4-propyl-1-oxaspiro[2.5]octane a structurally distinct substrate for expanding the substrate scope of YEH and related epoxide hydrolases [1][2]. Its linear 4-propyl group offers a steric and electronic profile absent from the existing methyl-substituted series, enabling researchers to probe structure–enantioselectivity relationships beyond current knowledge [1].

MetAP2 Inhibitor Lead Discovery and Structure–Activity Relationship (SAR) Expansion

The extensive patent coverage of 1-oxaspiro[2.5]octane derivatives as MetAP2 inhibitors for obesity and metabolic disease creates a clear commercial rationale for evaluating novel analogs [1][2]. 4-Propyl-1-oxaspiro[2.5]octane, as an unexemplified structural variant with a distinct alkyl substitution pattern, is a logical procurement choice for medicinal chemistry teams seeking to expand SAR around the spirocyclic core and potentially identify new intellectual property [1].

Fragrance Intermediate Development via Catalytic Epoxide Ring-Opening

The precedent for heterogeneous catalytic conversion of substituted 1-oxaspiro[2.5]octanes to fragrance aldehydes (e.g., 53% yield of 2,2,3,6-tetramethylcyclohexanecarbaldehyde from the tetramethyl analog) establishes a viable industrial pathway [1]. 4-Propyl-1-oxaspiro[2.5]octane can serve as a starting material for generating novel propyl-substituted cyclohexanecarbaldehydes with potentially unique olfactory properties. However, yield optimization and product characterization must be performed de novo, as the tetramethyl analog's catalytic performance does not predict the 4-propyl analog's behavior [1].

Anticancer Analog Design Using the 1-Oxaspiro[2.5]octane Scaffold

The benchmark data for unsubstituted 1-oxaspiro[2.5]octane (P388 T/C = 140; Ehrlich inhibition = 78.8%) combined with its favorable dermal safety profile (no irritation at 10 mg vs. T-2 toxin necrosis at 0.1 mg) position the scaffold as a moderate-activity, low-toxicity starting point for anticancer analog development [1]. The 4-propyl analog offers a previously untested substitution pattern for evaluating potency enhancement relative to compound 9, potentially bridging the 25-fold potency gap to T-2 toxin while retaining the spirooctane safety advantage [1].

Quote Request

Request a Quote for 4-Propyl-1-oxaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.